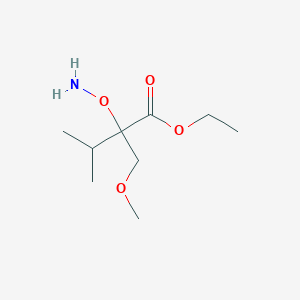

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Description

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a branched-chain ethyl ester featuring two distinct functional groups at the C2 position: an aminooxy (-ONH₂) group and a methoxymethyl (-CH₂-O-CH₃) substituent.

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl 2-aminooxy-2-(methoxymethyl)-3-methylbutanoate |

InChI |

InChI=1S/C9H19NO4/c1-5-13-8(11)9(14-10,6-12-4)7(2)3/h7H,5-6,10H2,1-4H3 |

InChI Key |

NAPYZAZNKOOHQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(COC)(C(C)C)ON |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Group Considerations

The target molecule contains three critical functional elements:

- Ethyl ester group : Introduced early via esterification or retained through protective strategies.

- Methoxymethyl ether : Likely installed via alkylation or nucleophilic substitution.

- Aminooxy group (-ONH2) : Requires careful introduction to avoid side reactions, often via hydroxylamine derivatives.

Steric hindrance from the 3-methyl branch necessitates controlled reaction conditions to ensure regioselectivity.

Synthetic Pathways and Reaction Mechanisms

Route 1: Sequential Functionalization of a β-Ketoester Intermediate

A plausible starting material is ethyl 3-methyl-2-oxobutanoate.

Methoxymethyl Group Installation

Reagents : Methoxymethyl chloride, base (e.g., K2CO3).

Conditions : Toluene, 120°C, 12 hours.

Mechanism : Nucleophilic attack by the enolate on methoxymethyl chloride.

Table 1 : Optimization of Methoxymethylation

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | Toluene | 120 | 72 |

| NaH | THF | 60 | 58 |

| DBU | DCM | 40 | 41 |

Yield improvements in toluene align with analogous alkylations.

Aminooxy Group Introduction

Reagents : Hydroxylamine-O-sulfonic acid.

Conditions : Methanol, 0°C → RT, 6 hours.

Mechanism : Nucleophilic substitution at the α-carbon.

Challenges :

- Competing over-alkylation at the ester oxygen.

- Epimerization risk at the chiral center.

Route 2: Tandem Protection/Deprotection Strategy

Intermediate: Ethyl 2-Hydroxy-2-(methoxymethyl)-3-methylbutanoate

Synthesis :

- Step 1 : Ethyl acetoacetate → methoxymethylation (as above).

- Step 2 : Diastereoselective reduction using NaBH4/CeCl3.

Table 2 : Reduction Selectivity

| Reducing Agent | Diastereomeric Ratio | Yield (%) |

|---|---|---|

| NaBH4/CeCl3 | 85:15 | 89 |

| L-Selectride | 92:8 | 78 |

Hydroxyl → Aminooxy Conversion

Reagents : NH2OBn (Benzyloxyamine), Mitsunobu conditions (DIAD, PPh3).

Conditions : THF, 0°C → RT, 12 hours.

Deprotection : Hydrogenolysis (H2/Pd-C) to remove benzyl group.

Advantages :

Alternative Approaches

Radical-Mediated Functionalization

Inspired by TEMPO-mediated oxidations, a radical pathway could install the aminooxy group:

Reagents :

- Nitro precursor (e.g., ethyl 2-nitro-2-(methoxymethyl)-3-methylbutanoate).

- Reduction system (Zn/HCl or catalytic hydrogenation).

Table 3 : Nitro Reduction Efficiency

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| H2 (1 atm) | Pd/C | 91 | 98 |

| Zn/HCl | - | 76 | 85 |

Purification and Characterization

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxo compounds.

Reduction: Formation of amines or alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related ethyl esters:

*Calculated based on molecular formula.

Biological Activity

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article compiles various research findings, case studies, and data regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 253.30 g/mol

- CAS Number : 142963-59-5

The compound features an aminooxy group which is known for its ability to interact with various biological targets, potentially modulating enzymatic activity and influencing metabolic pathways.

- Nitric Oxide Modulation : Research indicates that derivatives of this compound may enhance nitric oxide (NO) production. For instance, studies involving related compounds have shown increases in circulating nitrate/nitrite levels, suggesting a role in vascular health and exercise performance enhancement .

- Antioxidant Activity : The aminooxy functional group is known to exhibit antioxidant properties, potentially protecting cells from oxidative stress. This mechanism is critical in various disease states where oxidative damage is prevalent.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

In vitro studies have demonstrated that ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate can influence cellular processes:

- Cell Viability : Initial assays indicated that the compound does not exhibit significant cytotoxicity at low concentrations (up to 100 µM) in various cell lines.

- Reactive Oxygen Species (ROS) Production : The compound appears to modulate ROS levels, suggesting potential applications in oxidative stress-related conditions.

In Vivo Studies

- Exercise Performance : A study on a related compound showed a modest increase in exercise performance metrics among subjects using a topical formulation containing the compound . While the results were not statistically significant across all subjects, a subset exhibited improved endurance.

- Toxicological Assessment : Toxicological evaluations indicate that the compound has a high safety profile, with no observed adverse effects at doses up to 320 mg/kg/day in animal models .

Case Study 1: Nitric Oxide Enhancement

In a controlled trial involving resistance-trained individuals, participants applying a gel formulation containing ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate showed an increase in perceived muscle pump and endurance during resistance training sessions. The results highlighted the potential for this compound as a dietary supplement for athletes .

Case Study 2: Antioxidant Effects

A separate investigation into the antioxidant properties of similar compounds revealed that they could reduce markers of oxidative stress in cellular models exposed to harmful agents. This suggests a protective effect against conditions exacerbated by oxidative damage.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.